molecular formula C22H19F2N5O2 B10928174 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(pyridin-2-yl)propanamide

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(pyridin-2-yl)propanamide

Cat. No.: B10928174
M. Wt: 423.4 g/mol
InChI Key: RMDVQLBNTUTTGO-UHFFFAOYSA-N
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Description

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(2-pyridyl)propanamide is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(2-pyridyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This is achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the difluoromethyl group: This step often employs difluoromethylation reagents under specific conditions to ensure selective incorporation of the difluoromethyl group.

    Functionalization with benzyl and pyridyl groups: These steps involve standard organic reactions such as alkylation and amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(2-pyridyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(2-pyridyl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(2-pyridyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrazolo[3,4-b]pyridine core provides a stable scaffold for further modifications. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)benzaldehyde: This compound shares the difluoromethyl group but lacks the complex pyrazolo[3,4-b]pyridine core.

    2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid: This compound has a similar aromatic structure but different functional groups.

Uniqueness

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(2-pyridyl)propanamide is unique due to its combination of a difluoromethyl group and a pyrazolo[3,4-b]pyridine core, which imparts distinct chemical properties and potential applications. The presence of both benzyl and pyridyl groups further enhances its versatility and functionality in various research and industrial contexts.

Properties

Molecular Formula

C22H19F2N5O2

Molecular Weight

423.4 g/mol

IUPAC Name

3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C22H19F2N5O2/c23-21(24)16-12-20(31)29(11-9-19(30)26-18-8-4-5-10-25-18)22-17(16)14-28(27-22)13-15-6-2-1-3-7-15/h1-8,10,12,14,21H,9,11,13H2,(H,25,26,30)

InChI Key

RMDVQLBNTUTTGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=CC(=O)N(C3=N2)CCC(=O)NC4=CC=CC=N4)C(F)F

Origin of Product

United States

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